2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, methanesulfonyl, and methylsulfanyl groups, along with an acetamide moiety linked to a dimethylphenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Substituents: The amino, methanesulfonyl, and methylsulfanyl groups are introduced through nucleophilic substitution reactions. For example, the amino group can be added via amination reactions, while the methanesulfonyl and methylsulfanyl groups can be introduced using sulfonylation and thiolation reactions, respectively.
Acetamide Formation: The acetamide moiety is typically formed by reacting the substituted pyrazole with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Dimethylphenyl Group: The final step involves coupling the acetamide intermediate with 2,6-dimethylphenylamine using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts (e.g., Suzuki-Miyaura coupling).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various nucleophiles (e.g., amines, thiols)
Coupling: Palladium catalysts, aryl halides, boronic acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring and the presence of both methanesulfonyl and methylsulfanyl groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-amino-3-methylsulfanyl-4-methylsulfonylpyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-9-6-5-7-10(2)12(9)17-11(20)8-19-14(16)13(24(4,21)22)15(18-19)23-3/h5-7H,8,16H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLZMMHKMJZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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